m-Fluoro Prasugrel-d4 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

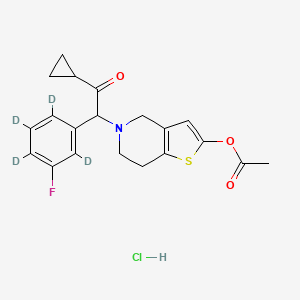

m-Fluoro Prasugrel-d4 (hydrochloride): is a deuterated form of m-Fluoro Prasugrel, a compound used in scientific research. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium. This modification is often used in pharmacokinetic studies to track the compound’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of m-Fluoro Prasugrel-d4 (hydrochloride) involves several steps, starting with the preparation of the core structure of PrasugrelThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: : Industrial production of m-Fluoro Prasugrel-d4 (hydrochloride) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: : m-Fluoro Prasugrel-d4 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

m-Fluoro Prasugrel-d4 (hydrochloride) has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to track the compound’s behavior in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in quality control and analytical testing .

Mechanism of Action

The mechanism of action of m-Fluoro Prasugrel-d4 (hydrochloride) involves its interaction with specific molecular targets. As a deuterated analog of Prasugrel, it inhibits platelet aggregation by irreversibly binding to the P2Y12 type ADP receptors on platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Comparison with Similar Compounds

Similar Compounds

Prasugrel: The non-deuterated form, used as an antiplatelet agent.

Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects.

Ticlopidine: An older thienopyridine derivative with similar pharmacological properties

Uniqueness: : m-Fluoro Prasugrel-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research .

Biological Activity

m-Fluoro Prasugrel-d4 (hydrochloride) is a deuterated derivative of the antiplatelet agent prasugrel, primarily utilized in pharmacokinetic studies to explore its biological activity and therapeutic potential. This compound exhibits significant biological functions, particularly in inhibiting platelet aggregation, which is crucial for managing cardiovascular diseases.

- Molecular Formula : C₁₈H₁₆D₄FNO₃S

- Molecular Weight : 413.93 g/mol

- Structure : The deuterated form replaces certain hydrogen atoms with deuterium, enhancing its stability and allowing for detailed tracking in metabolic studies.

m-Fluoro Prasugrel-d4 functions by irreversibly binding to the P2Y12 adenosine diphosphate (ADP) receptors on platelets. This binding prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation. This mechanism is fundamental in preventing thrombosis, particularly in patients undergoing procedures such as percutaneous coronary interventions (PCI).

Comparative Biological Activity

The antiplatelet potency of m-Fluoro Prasugrel-d4 has been shown to be significantly higher than that of clopidogrel. In studies comparing prasugrel and clopidogrel, prasugrel demonstrated at least a tenfold increase in efficacy for inhibiting platelet aggregation in both animal models and human subjects .

Table 1: Comparative Efficacy of Antiplatelet Agents

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| m-Fluoro Prasugrel-d4 | 1.8 | P2Y12 receptor antagonist |

| Clopidogrel | 2.4 | P2Y12 receptor antagonist |

| m-Fluoro Prasugrel | 1.5 | P2Y12 receptor antagonist |

Pharmacokinetics

The pharmacokinetic profile of m-Fluoro Prasugrel-d4 allows researchers to study its absorption, distribution, metabolism, and excretion more effectively due to the presence of deuterium. This isotopic labeling facilitates enhanced tracking through various biological systems, providing insights into its metabolic pathways and interactions with other drugs .

Key Findings from Pharmacokinetic Studies

- Higher Plasma Concentrations : Studies have indicated that the active metabolite of prasugrel (AM) is produced more efficiently than that of clopidogrel, leading to greater antiplatelet effects .

- Time-Dependent Effects : The effects of m-Fluoro Prasugrel-d4 are both dose-related and time-dependent, indicating prolonged antiplatelet activity compared to other agents .

Case Studies and Clinical Applications

In clinical settings, m-Fluoro Prasugrel-d4 has been utilized to evaluate its efficacy in preventing thrombotic events during PCI. A notable study demonstrated that patients receiving a loading dose of prasugrel exhibited significantly greater inhibition of platelet aggregation compared to those treated with clopidogrel . The implications for patient outcomes are profound, particularly for those at high risk of cardiovascular events.

Properties

Molecular Formula |

C20H21ClFNO3S |

|---|---|

Molecular Weight |

413.9 g/mol |

IUPAC Name |

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

InChI |

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |

InChI Key |

JMTYHLAGGLCFFP-XJKLIFGDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])F)[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H].Cl |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.